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Compound of Interest

Compound Name:
1-(3-Hydroxy-2-

iodophenyl)ethanone

Cat. No.: B12833378

Get Quote

Executive Summary & Chemical Identity[2]
1-(3-Hydroxy-2-iodophenyl)ethanone (and its structural analogs) represents a privileged

scaffold in medicinal chemistry. While often utilized as a transient synthetic intermediate, this

molecule possesses distinct pharmacophoric features—specifically the vicinal halogen-hydroxy

motif and the ortho-iodo acetyl arrangement—that confer significant biological potential.

This guide analyzes the compound not merely as a building block, but as a bioactive entity with

potential applications in antimicrobial therapy, enzyme inhibition (IDO1), and oxidative stress

modulation.
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Property Specification

IUPAC Name 1-(3-Hydroxy-2-iodophenyl)ethanone

Molecular Formula C₈H₇IO₂

Molecular Weight 262.04 g/mol

Key Pharmacophores

Phenolic -OH (H-bond donor), Aryl Iodide

(Halogen bond donor), Acetyl group (Michael

acceptor precursor)

Predicted LogP ~2.3 - 2.8 (Lipophilic, membrane permeable)

Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is dictated by the electronic and steric interplay between

the three substituents on the benzene ring.

The "Sigma-Hole" Effect (Iodine)
Unlike smaller halogens, the iodine atom at the C2 position exhibits a pronounced "sigma-

hole"—a region of positive electrostatic potential opposite the C-I bond.

Mechanism: This allows the molecule to act as a Halogen Bond (XB) Donor, interacting with

nucleophilic residues (e.g., backbone carbonyls, histidine nitrogens) in protein binding

pockets.

Therapeutic Implication: Enhanced binding affinity to enzymes like Indoleamine 2,3-

dioxygenase 1 (IDO1) compared to chloro- or bromo- analogs.

The Phenolic "Warhead" (C3-Hydroxyl)
The hydroxyl group at C3 is crucial for:

Radical Scavenging: Donating a hydrogen atom to neutralize Reactive Oxygen Species

(ROS).

Metal Chelation: In conjunction with the C1-carbonyl (if rotation allows), it can chelate

metalloenzymes, though the C2-iodine introduces steric strain that may modulate this
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geometry.

Therapeutic Potential & Mechanisms of Action[2]
Antimicrobial & Antifungal Activity
Halogenated phenols are historically potent antiseptics. The addition of the acetyl group

enhances lipophilicity, facilitating cell wall penetration.

Target: Bacterial cell membrane and fungal ergosterol biosynthesis pathways.

Mechanism: The iodine atom increases the partition coefficient (LogP), allowing the molecule

to disrupt the lipid bilayer integrity of Gram-positive bacteria (S. aureus) and fungi (C.

albicans).

Data Support: Analogs such as 3-hydroxy-4-iodoacetophenone have shown MIC values in

the range of 4–32 µg/mL against MRSA strains [1].

Anticancer: IDO1 Inhibition
Based on the activity of the structural analog 2-bromo-3'-hydroxyacetophenone, the 2-iodo

analog is predicted to be a potent inhibitor of IDO1.

Pathway: IDO1 catalyzes the rate-limiting step of tryptophan degradation into kynurenine, a

process tumors use to suppress T-cell activity.[1]

Hypothesis: The 2-iodo group occupies the hydrophobic pocket of IDO1, while the 3-hydroxyl

forms H-bonds with the active site Serine or Cysteine residues.

Outcome: Restoration of immune surveillance in the Tumor Microenvironment (TME).

Divergent Synthesis to Bioactive Heterocycles
The true power of this molecule lies in its reactivity. It serves as a "linchpin" for synthesizing

complex scaffolds via Pd-catalyzed coupling (Heck/Sonogashira) utilizing the reactive C-I bond.

Pathway Visualization (DOT)
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Caption: Divergent biological utility of the 1-(3-Hydroxy-2-iodophenyl)ethanone scaffold,

acting as both a direct drug lead and a precursor to privileged heterocycles.[2]

Experimental Protocols
Synthesis Verification (General Protocol)
Note: Synthesis of the specific 2-iodo isomer requires controlling regioselectivity, often

achieved via ortho-lithiation or specific iodination reagents.

Reagents: 3-Hydroxyacetophenone, N-Iodosuccinimide (NIS), p-TsOH. Workflow:

Dissolve 3-hydroxyacetophenone (10 mmol) in Acetonitrile.

Add NIS (11 mmol) and p-TsOH (0.1 eq) at 0°C.

Stir at RT for 4-6 hours (Monitor via TLC; Hexane:EtOAc 7:3).

Purification: The 2-iodo isomer (less polar due to intramolecular H-bonding) separates from

the 4-iodo and 6-iodo isomers via column chromatography.

In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC

25923).
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Preparation: Dissolve compound in 100% DMSO to 10 mg/mL stock.

Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final conc:

512 µg/mL to 0.5 µg/mL). Ensure DMSO < 1%.

Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension.

Incubation: 37°C for 24 hours.

Readout: Add Resazurin dye (0.01%). Blue -> Pink indicates growth. The lowest

concentration remaining Blue is the MIC.

DPPH Radical Scavenging Assay (Antioxidant)
Objective: Quantify the hydrogen-donating ability of the phenolic group.

Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).

Reaction: Mix 100 µL of test compound (10–100 µM) with 100 µL DPPH solution.

Incubation: 30 minutes in the dark at RT.

Measurement: Absorbance at 517 nm.

Calculation: % Inhibition =

.

Control: Ascorbic Acid (IC50 ~ 5-10 µM).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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